molecular formula C11H15NO3 B15469222 6-(Pentyloxy)pyridine-3-carboxylic acid CAS No. 52686-61-0

6-(Pentyloxy)pyridine-3-carboxylic acid

Cat. No.: B15469222
CAS No.: 52686-61-0
M. Wt: 209.24 g/mol
InChI Key: RARWYXSDTKTTAU-UHFFFAOYSA-N
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Description

Product Overview: 6-(Pentyloxy)pyridine-3-carboxylic acid is an organic compound with the molecular formula C11H15NO3. It is a derivative of nicotinic acid (pyridine-3-carboxylic acid), a fundamental scaffold in medicinal chemistry. This compound features a pentyloxy chain at the 6-position of the pyridine ring, a modification that can influence its physicochemical properties and biological interactions. Researchers can leverage this structure as a key building block in the synthesis of more complex molecules. Research Applications and Value: This compound belongs to a class of pyridine carboxylic acid derivatives that are of significant interest in modern drug discovery. While specific studies on this exact molecule are limited, its core structure is prominent in pharmacological research. Nicotinic acid derivatives are extensively investigated for their potential as enzyme inhibitors. Recent scientific literature highlights that novel nicotinic acid derivatives demonstrate promising activity as potent anti-diabetic agents through the inhibition of the α-amylase enzyme, with some compounds showing IC50 values comparable to the standard drug acarbose . Furthermore, such derivatives are also being explored for their anti-inflammatory and antioxidant properties, providing a multi-target therapeutic approach . The pyridine ring is a privileged structure in pharmaceuticals, known for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets, thereby enhancing binding affinity . The presence of the carboxylic acid group allows for further chemical modifications or for coordinating with metal ions in enzyme active sites. The pentyloxy side chain may contribute to increased lipophilicity, potentially enhancing membrane permeability. This makes this compound a valuable intermediate for researchers working in areas including metabolic disorder research, inflammation studies, and the development of new enzyme inhibitors . Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult safety data sheets and handle the material using appropriate personal protective equipment in a controlled laboratory environment.

Properties

CAS No.

52686-61-0

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

6-pentoxypyridine-3-carboxylic acid

InChI

InChI=1S/C11H15NO3/c1-2-3-4-7-15-10-6-5-9(8-12-10)11(13)14/h5-6,8H,2-4,7H2,1H3,(H,13,14)

InChI Key

RARWYXSDTKTTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations from Comparisons

Substituent Effects on Physicochemical Properties :

  • Lipophilicity : Linear alkyl chains (e.g., pentyloxy) and branched groups (e.g., 2-methylpropoxy) enhance lipophilicity, favoring membrane permeability .
  • Solubility : Polar substituents like oxetane improve aqueous solubility but may reduce metabolic stability .
  • Steric Effects : Bulky groups (e.g., trimethylcyclohexyloxy) can hinder molecular interactions, limiting binding to biological targets .

Biological Relevance: Analogs with trifluoromethoxy or benzyloxy groups exhibit enhanced metabolic stability and are frequently used in drug discovery. For example, trifluoromethoxy derivatives are common in kinase inhibitors .

Applications :

  • Pharmaceuticals : Benzyloxy and trifluoromethoxy derivatives serve as intermediates in synthesizing kinase inhibitors or anti-inflammatory agents .
  • Agrochemicals : Cyclohexyloxy-substituted analogs are explored for pesticidal activity due to their stability under environmental conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Pentyloxy)pyridine-3-carboxylic acid?

  • Methodological Answer : A common approach involves alkylation of pyridine precursors. For example, introducing the pentyloxy group via nucleophilic substitution on a halogenated pyridine intermediate, followed by carboxylation at the 3-position. Reaction optimization (e.g., solvent polarity, temperature, and catalysts like Pd for cross-coupling) is critical for yield improvement. Similar alkylation strategies are used in synthesizing 6-(2-methylpropoxy)pyridine-3-carboxylic acid . Purification typically employs recrystallization or column chromatography.

Q. How can researchers purify this compound effectively?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is standard. For higher purity, preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) is recommended, as used for structurally related pyridinecarboxylic acids . Confirming purity via melting point analysis and LC-MS is essential.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify the pentyloxy chain (δ 3.8–4.2 ppm for OCH2_2) and carboxylic acid (δ ~170 ppm in 13^13C).
  • IR : Stretching bands at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O).
  • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 225.11). Structural analogs like 6-methoxypyridazine-3-carboxylic acid have been validated using these methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield?

  • Methodological Answer : Design of Experiments (DoE) evaluates variables:

  • Temperature : Higher temps (80–100°C) favor alkylation but may degrade sensitive intermediates.
  • Solvent : Polar solvents (DMF, DMSO) enhance nucleophilicity of alkoxide ions.
  • Catalysts : Palladium catalysts improve coupling efficiency in heterocyclic systems . Kinetic studies via in situ FTIR or HPLC monitoring can identify rate-limiting steps.

Q. What computational tools predict the reactivity of this compound in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) models interactions with enzymes like cyclooxygenase or kinases. PubChem’s 3D conformer data for related pyridazine derivatives provides reference electrostatic potentials .

Q. What mechanistic insights exist for ester hydrolysis of this compound?

  • Methodological Answer : Acid- or base-catalyzed hydrolysis mechanisms depend on pH. Under acidic conditions, protonation of the carbonyl oxygen enhances electrophilicity, while alkaline conditions deprotonate the nucleophilic water. Kinetic isotope effects and Hammett plots elucidate substituent impacts, as studied in pyridazinecarboxylic acid analogs .

Q. How to assess potential toxicity using in vitro models?

  • Methodological Answer :

  • Cytotoxicity : MTT assay on human hepatocyte (HepG2) or fibroblast (NIH/3T3) cell lines.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound degradation.
  • Safety protocols from CLP Regulation (EC No 1272/2008) guide handling of acute toxicity risks .

Q. What strategies explore structure-activity relationships (SAR) for medicinal applications?

  • Methodological Answer : Synthesize analogs with varied alkoxy chain lengths (e.g., methoxy, propoxy) and evaluate bioactivity. For example, 6-methoxypyridazine-3-carboxylic acid derivatives show antimicrobial activity in agar diffusion assays . QSAR models correlate logP, polar surface area, and IC50_{50} values in target inhibition studies.

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